molecular formula C8H12N2O2 B8562217 (2-Amino-6-methoxymethyl-pyridin-3-yl)methanol

(2-Amino-6-methoxymethyl-pyridin-3-yl)methanol

Cat. No. B8562217
M. Wt: 168.19 g/mol
InChI Key: ATKMSQKLOGNUNT-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

To a mixture of LAH (80%, 220 mg) and THF (5 mL) was added 2-amino-6-methoxymethyl-nicotinic acid methyl ester (300 mg) described in Manufacturing Example 11-3 at 0° C., which was stirred for 20 minutes at the same temperature. A 28% aqueous ammonia solution was added dropwise to the reaction mixture at the same temperature until the LAH was inactivated. The reaction mixture was warmed to room temperature and filtered. The filtrate was evaporated under a reduced pressure to obtain the titled compound (260 mg).
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([CH2:16][O:17][CH3:18])=[N:12][C:11]=1[NH2:19].N>C1COCC1>[NH2:19][C:11]1[C:10]([CH2:9][OH:8])=[CH:15][CH:14]=[C:13]([CH2:16][O:17][CH3:18])[N:12]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)COC)N)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 20 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Manufacturing Example 11-3 at 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC(=CC=C1CO)COC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.